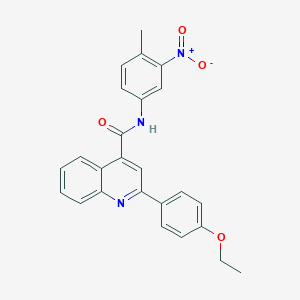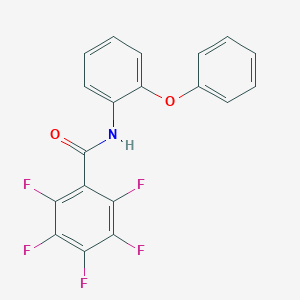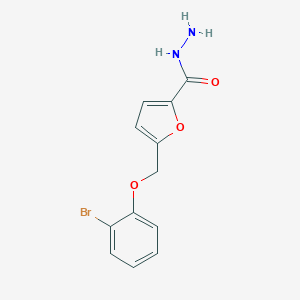![molecular formula C19H18F3N3O2 B449628 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE](/img/structure/B449628.png)
4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a trifluoromethyl group, and a butanamide backbone
Méthodes De Préparation
The synthesis of 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-oxo-N~1~-[3-(trifluoromethyl)phenyl]butanamide under specific conditions to yield the final product .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(FLUOROMETHYL)PHENYL]BUTANAMIDE
- 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(CHLOROMETHYL)PHENYL]BUTANAMIDE
These compounds share a similar backbone but differ in the substituents on the phenyl ring, which can significantly affect their chemical and biological properties.
Propriétés
Formule moléculaire |
C19H18F3N3O2 |
|---|---|
Poids moléculaire |
377.4g/mol |
Nom IUPAC |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]butanediamide |
InChI |
InChI=1S/C19H18F3N3O2/c1-13-5-7-14(8-6-13)12-23-25-18(27)10-9-17(26)24-16-4-2-3-15(11-16)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,27)/b23-12+ |
Clé InChI |
YYKHMXCJDQUCHT-FSJBWODESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({3-nitro-2-methylbenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B449548.png)


![Ethyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449553.png)
![2-(4-ethoxyphenyl)-N-[3-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B449554.png)
![2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449556.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-chlorobenzylidene)propanohydrazide](/img/structure/B449559.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B449561.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{3-nitrobenzylidene}propanohydrazide](/img/structure/B449565.png)

![1-(1-adamantyl)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B449567.png)
![N-benzyl-2-{2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B449568.png)
![5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B449569.png)
